molecular formula C12H10N4O2 B12553744 3-Nitro-4-[(E)-phenyldiazenyl]aniline CAS No. 142204-98-6

3-Nitro-4-[(E)-phenyldiazenyl]aniline

Cat. No.: B12553744
CAS No.: 142204-98-6
M. Wt: 242.23 g/mol
InChI Key: XVKJGTCSJZCPRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitro-4-[(E)-phenyldiazenyl]aniline is an organic compound that features both nitro and azo functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-4-[(E)-phenyldiazenyl]aniline typically involves a multi-step process starting from aniline. The key steps include nitration, diazotization, and azo coupling reactions.

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and diazotization processes to ensure better control over reaction conditions and higher yields.

Chemical Reactions Analysis

3-Nitro-4-[(E)-phenyldiazenyl]aniline undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen, sodium dithionite, and various oxidizing agents like potassium permanganate and hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-Nitro-4-[(E)-phenyldiazenyl]aniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The azo linkage can also participate in redox reactions, affecting cellular redox balance and enzyme activities .

Comparison with Similar Compounds

3-Nitro-4-[(E)-phenyldiazenyl]aniline can be compared with other nitroaniline and azo compounds:

The uniqueness of this compound lies in its combination of nitro and azo functionalities, making it highly valuable in various chemical and industrial applications.

Properties

CAS No.

142204-98-6

Molecular Formula

C12H10N4O2

Molecular Weight

242.23 g/mol

IUPAC Name

3-nitro-4-phenyldiazenylaniline

InChI

InChI=1S/C12H10N4O2/c13-9-6-7-11(12(8-9)16(17)18)15-14-10-4-2-1-3-5-10/h1-8H,13H2

InChI Key

XVKJGTCSJZCPRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.